ER176
Overview
Description
ER176 is a radioligand used in positron emission tomography (PET) imaging to quantify the translocator protein (TSPO), a biomarker for inflammation. This compound is particularly valuable in the study of neuroinflammation and other inflammatory conditions due to its high binding affinity and specificity for TSPO .
Preparation Methods
Synthetic Routes and Reaction Conditions: ER176 is synthesized by labeling the tertiary amido group with carbon-11. The process involves the rapid conversion of cyclotron-produced carbon-11 dioxide into carbon-11 iodomethane, which is then used to treat N-desmethyl-ER176 in the presence of a base such as potassium tert-butoxide at room temperature for five minutes . The product is then separated in high purity by reversed-phase high-performance liquid chromatography (HPLC) and formulated for intravenous injection in sterile ethanol-saline solution .
Industrial Production Methods: The production of this compound for clinical use must adhere to current good manufacturing practice (CGMP) standards. This involves automated radiochemistry conducted within a clean environment to ensure the radiotracer meets the necessary quality and safety standards .
Chemical Reactions Analysis
ER176 primarily undergoes substitution reactions during its synthesis. The key reaction involves the substitution of a hydrogen atom in N-desmethyl-ER176 with carbon-11 iodomethane in the presence of a base . The major product formed from this reaction is the carbon-11 labeled this compound, which is then purified and formulated for use in PET imaging .
Scientific Research Applications
ER176 is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is in PET imaging to study neuroinflammation and other inflammatory conditions. This compound has been employed to investigate a wide range of diseases, including Alzheimer’s disease, major depression, schizophrenia, epilepsy, rheumatoid arthritis, and tumors . The compound’s high binding affinity and specificity for TSPO make it a valuable tool for quantifying inflammation and studying the underlying mechanisms of various diseases .
Mechanism of Action
ER176 exerts its effects by binding to the translocator protein (TSPO), a mitochondrial protein highly expressed in phagocytic inflammatory cells such as activated microglia in the brain and macrophages in the periphery . By binding to TSPO, this compound allows for the visualization and quantification of inflammation in the brain and other tissues using PET imaging . This binding is highly specific and sensitive, making this compound a reliable radioligand for studying inflammation .
Comparison with Similar Compounds
ER176 is often compared with other TSPO radioligands such as PBR28. In head-to-head comparisons, this compound has demonstrated higher binding potential and greater stability in arterial blood compared to PBR28 . This results in higher statistical power for clinical studies and the need for fewer subjects . Other similar compounds include PK11195 and DPA-713, which also target TSPO but may have different binding affinities and specificities .
Properties
IUPAC Name |
N-[(2R)-butan-2-yl]-4-(2-chlorophenyl)-N-methylquinazoline-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O/c1-4-13(2)24(3)20(25)19-22-17-12-8-6-10-15(17)18(23-19)14-9-5-7-11-16(14)21/h5-13H,4H2,1-3H3/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFLYNMYGAYKON-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(C)C(=O)C1=NC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)N(C)C(=O)C1=NC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373887-29-6 | |
Record name | ER-176 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1373887296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ER-176 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CFA2S833A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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